molecular formula C25H29F2N3O2 B10792298 8-Fluoro-3-[[4-(7-fluoro-1H-indol-1-yl)butyl](propyl)amino]chromane-5-carboxamide

8-Fluoro-3-[[4-(7-fluoro-1H-indol-1-yl)butyl](propyl)amino]chromane-5-carboxamide

Cat. No.: B10792298
M. Wt: 441.5 g/mol
InChI Key: BJKBVFNZRMPFPS-UHFFFAOYSA-N
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Description

8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves several steps, starting from the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chromane moiety can be synthesized through various methods, including the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 8-Fluoro-3-[4-(7-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide include other indole derivatives such as:

  • 5-Fluoro-1H-indole-2-carboxamide
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C25H29F2N3O2

Molecular Weight

441.5 g/mol

IUPAC Name

8-fluoro-3-[4-(7-fluoroindol-1-yl)butyl-propylamino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C25H29F2N3O2/c1-2-11-29(12-3-4-13-30-14-10-17-6-5-7-21(26)23(17)30)18-15-20-19(25(28)31)8-9-22(27)24(20)32-16-18/h5-10,14,18H,2-4,11-13,15-16H2,1H3,(H2,28,31)

InChI Key

BJKBVFNZRMPFPS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCCN1C=CC2=C1C(=CC=C2)F)C3CC4=C(C=CC(=C4OC3)F)C(=O)N

Origin of Product

United States

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